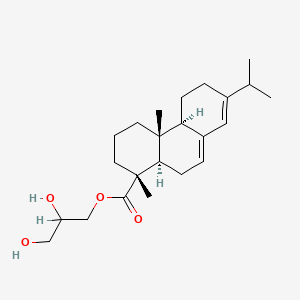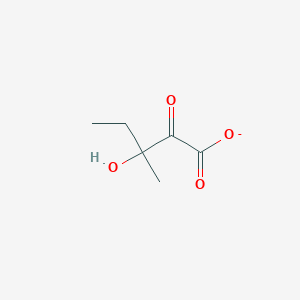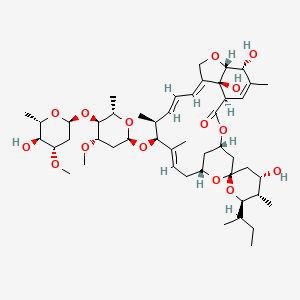
1-Caffeoylquinic acid
説明
1-O-caffeoylquinic acid is an alkyl caffeate ester obtained by the formal condensation of the carboxy group of trans-caffeic acid with the 1-hydroxy group of (-)-quinic acid. It has a role as a Camellia sinensis metabolite, a NF-kappaB inhibitor, an antineoplastic agent and an antioxidant. It is a quinic acid and an alkyl caffeate ester. It derives from a trans-caffeic acid. It derives from a hydride of a (-)-quinic acid.
科学的研究の応用
Bioactivity and Therapeutic Potential
1-Caffeoylquinic acid, also known as Chlorogenic acid, is a polyphenol with a spectrum of biological activities. Studies indicate its role in various biological processes, including antioxidation, antibacterial, anticancer, antiviral, antidiabetic, and neuroprotective effects. Its therapeutic potential is highlighted by its anti-inflammatory, antilipidemic, and antihypertensive activities. This positions it as a promising candidate for pharmaceuticals, functional foods, and as a natural food additive for health promotion and disease prevention (Liu et al., 2020) (Santana-Gálvez et al., 2017).
Neuroprotective and Cognitive-Enhancing Effects
Recent research has focused on the cognitive-enhancing effects of 1-Caffeoylquinic acid derivatives, particularly in the context of aging and neurodegenerative diseases. Studies suggest its potential in promoting adult neurogenesis, improving learning and memory deficits, and providing neuroprotective effects against cellular toxicity (Sasaki et al., 2019) (Miyamae et al., 2011).
Antimicrobial Properties
1-Caffeoylquinic acid has demonstrated inhibitory activities against a range of microorganisms, including bacteria, yeasts, molds, and fungi, suggesting its potential application in food preservation and as a natural antimicrobial agent in various industries (Bajko et al., 2016) (Ma & Ma, 2015).
Metabolic and Cardiovascular Health
Research indicates the potential of 1-Caffeoylquinic acid in modulating lipid and glucose metabolism, which could be beneficial in treating metabolic disorders such as diabetes, obesity, and cardiovascular diseases. Its role in lipid metabolism regulation and its antioxidant properties underline its relevance in promoting metabolic and cardiovascular health (Naveed et al., 2018).
Plant and Food Science Applications
In plant science, 1-Caffeoylquinic acid is noted for its involvement in plant responses to stress and its role in lignin biosynthesis. In the food industry, its antioxidative properties are leveraged to protect against lipid oxidation, and its prebiotic activity is of interest for developing functional foods (Mondolot et al., 2006) (Wang et al., 2022).
Stability and Transformation
Studies have also focused on the stability, degradation, and transformation of 1-Caffeoylquinic acid under various conditions. This research is critical for understanding its behavior in food processing, storage, and its efficacy in pharmaceutical formulations (Dawidowicz & Typek, 2012) (Xue et al., 2016).
特性
IUPAC Name |
(3R,5R)-1-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4,5-trihydroxycyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O9/c17-9-3-1-8(5-10(9)18)2-4-13(21)25-16(15(23)24)6-11(19)14(22)12(20)7-16/h1-5,11-12,14,17-20,22H,6-7H2,(H,23,24)/b4-2+/t11-,12-,14?,16?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWTUHAXUUFROTF-AVXJPILUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C([C@@H](CC1(C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308334 | |
| Record name | trans-1-O-Caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Caffeoylquinic acid | |
CAS RN |
928005-87-2 | |
| Record name | 1-Caffeoylquinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928005872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-1-O-Caffeoylquinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-CAFFEOYLQUINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WO78APH4R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid](/img/structure/B1247688.png)



![(2s)-2-{3-[({[2-Fluoro-4-(Trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-Methoxybenzyl}butanoic Acid](/img/structure/B1247695.png)





